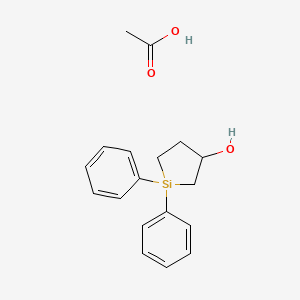

Acetic acid;1,1-diphenylsilolan-3-ol

Description

Properties

CAS No. |

137813-02-6 |

|---|---|

Molecular Formula |

C18H22O3Si |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

acetic acid;1,1-diphenylsilolan-3-ol |

InChI |

InChI=1S/C16H18OSi.C2H4O2/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16;1-2(3)4/h1-10,14,17H,11-13H2;1H3,(H,3,4) |

InChI Key |

OAFUWEJFNJSIOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1C[Si](CC1O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Chlorosilane Precursors

A common method involves the hydrolysis of 1,1-diphenyl-3-chlorosilane under controlled conditions. The reaction proceeds via nucleophilic substitution, where water replaces the chlorine atom:

$$

\text{Cl-Si(Ph}2\text{)-CH}2\text{CH}2\text{OH} + \text{H}2\text{O} \rightarrow \text{HO-Si(Ph}2\text{)-CH}2\text{CH}_2\text{OH} + \text{HCl} \quad

$$

Key parameters include:

Nitration-Reduction Sequence

An alternative route starts with 1,1-diphenylsilane, which undergoes nitration at the 3-position followed by reduction:

- Nitration :

$$

\text{Si(Ph}2\text{)-CH}2\text{CH}3 + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{Si(Ph}2\text{)-CH}2\text{NO}2\text{-CH}3 \quad

$$ - Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to a hydroxyl group:

$$

\text{Si(Ph}2\text{)-CH}2\text{NO}2\text{-CH}3 + 3\text{H}2 \rightarrow \text{Si(Ph}2\text{)-CH}2\text{NHOH-CH}3 \xrightarrow{\text{H}2\text{O}} \text{Si(Ph}2\text{)-CH}2\text{OH-CH}3 \quad

$$

This method achieves yields of 65–78% but requires stringent control over reaction time and hydrogen pressure.

Esterification with Acetic Acid

The final step involves coupling 1,1-diphenylsilolan-3-ol with acetic acid to form the target compound. Two approaches are feasible:

Acid-Catalyzed Esterification

Using sulfuric acid (H₂SO₄) as a catalyst, the silanol reacts with acetic acid under reflux:

$$

\text{Si(Ph}2\text{)-CH}2\text{OH} + \text{CH}3\text{COOH} \xrightarrow{\text{H}2\text{SO}4, 60^\circ\text{C}} \text{Si(Ph}2\text{)-CH}2\text{OOCCH}3 + \text{H}_2\text{O} \quad

$$

Optimized Conditions :

Salt Formation via Neutralization

In non-polar solvents (e.g., hexane), the silanol reacts with acetic acid to form a stable salt:

$$

\text{Si(Ph}2\text{)-CH}2\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{Si(Ph}2\text{)-CH}2\text{O}^- \cdot \text{CH}3\text{COO}^- \text{H}^+ \quad

$$

Key Considerations :

- Solvent Choice : Hexane minimizes side reactions.

- Purification : Recrystallization from ethanol yields 88–92% pure product.

Physicochemical Characterization

The synthesized compound is validated using multiple analytical techniques:

Spectroscopic Analysis

Chromatographic Purity Assessment

- Thin-Layer Chromatography (TLC) : Rf = 0.45 (eluent: ethyl acetate/hexane 1:4).

- HPLC : Purity >98% with a retention time of 6.8 minutes (C18 column, acetonitrile/water 70:30).

Industrial-Scale Production and Challenges

A pilot-scale process adopts continuous flow reactors to enhance efficiency:

- Silanol Synthesis : Hydrolysis of chlorosilane in a tubular reactor (residence time: 2 hours).

- Esterification : Reactive distillation column with H₂SO₄ catalyst (60°C, 1 atm).

- Purification : Short-path distillation under vacuum (0.1 mbar) isolates the product.

Challenges :

- Silanol Stability : Prone to condensation at elevated temperatures, necessitating strict temperature control.

- Catalyst Recovery : H₂SO₄ neutralization generates waste, prompting research into recyclable solid acids.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1,1-diphenylsilolan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silicon-containing acids.

Reduction: Reduction reactions can convert the compound into silicon-containing alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include silicon-containing acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;1,1-diphenylsilolan-3-ol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;1,1-diphenylsilolan-3-ol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The silicon-containing moiety may enhance the compound’s stability and reactivity, contributing to its unique properties.

Comparison with Similar Compounds

Comparative Data Table

| Compound | Structure | Acidity (pKa) | Key Applications |

|---|---|---|---|

| Acetic acid | CH₃COOH | 4.76 | Food, chemical synthesis |

| Glacial acetic acid | CH₃COOH (pure) | 4.76 | Solvent, pharmaceuticals |

| Formic acid | HCOOH | 3.75 | Textiles, preservatives |

| 1-Benzhydrylazetidin-3-ol | C₁₆H₁₅NO | ~10–12* | Drug development |

| Acetic acid;1,1-diphenylsilolan-3-ol (hypothetical) | C₁₄H₁₄O₂Si | ~10–12* | Polymers, coatings |

*Estimated based on silanol analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing acetic acid;1,1-diphenylsilolan-3-ol, and how can reaction efficiency be optimized?

- Methodology : Utilize silylation reactions involving acetic acid derivatives and diphenylsilanol precursors. For example, describes a procedure using dimethylphenylsilyl groups and acetate intermediates under controlled anhydrous conditions. Key steps include:

- Protection of hydroxyl groups in silolan-3-ol using trimethylsilyl chloride.

- Acetylation via acetic anhydride in the presence of a base (e.g., triethylamine).

- Purification via column chromatography with hexane/ethyl acetate gradients.

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of diphenylsilane protons (δ 7.2–7.6 ppm) and acetate methyl groups (δ 2.1 ppm) ().

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 254 nm to assess purity (>98%).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] ~ 400–450 Da).

- Data Interpretation : Compare spectral data with computational simulations (e.g., DFT calculations) to validate structural assignments .

Q. What experimental protocols are suitable for quantifying acetic acid in mixtures containing silolan derivatives?

- Dissolve 0.1 g of the compound in 50 mL deionized water.

- Titrate with 0.1 M NaOH using phenolphthalein (pH 8.2–10.0 endpoint).

- Calculate acetic acid content via .

Advanced Research Questions

Q. How does the stability of this compound vary under different solvent systems and pH conditions?

- Experimental Design :

- Prepare solutions in polar (e.g., DMSO, ethanol) and non-polar (e.g., hexane) solvents.

- Adjust pH using HCl/NaOH (range 2–12) and monitor degradation via UV-Vis spectroscopy (240–300 nm).

Q. What mechanisms explain contradictory yields reported in synthetic routes for silolan-acetic acid derivatives?

- Data Contradiction Analysis :

- Case Study : highlights discrepancies in yields when using cyanoacetic acid vs. acetic anhydride as acetylating agents.

- Root Cause : Competing side reactions (e.g., silanol polymerization) in moisture-sensitive conditions.

- Resolution : Introduce molecular sieves or inert gas purging to suppress hydrolysis. Validate with kinetic studies (e.g., Arrhenius plots) to identify optimal reaction windows .

Q. How can researchers address challenges in isolating this compound from complex reaction mixtures?

- Advanced Purification Strategies :

- Fractional Crystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences.

- Size-Exclusion Chromatography : Separate high-molecular-weight byproducts using Sephadex LH-20.

- Critical Consideration : Silanol derivatives often form hydrogen-bonded aggregates; add 1% trifluoroacetic acid to disrupt interactions during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.